Sanguinine is a natural product found in Lycoris incarnata, Phaedranassa dubia, and other organisms with data available.
Sanguinine
CAS No.: 60755-80-8
Cat. No.: VC21345835
Molecular Formula: C16H19NO3
Molecular Weight: 273.33 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 60755-80-8 |
---|---|
Molecular Formula | C16H19NO3 |
Molecular Weight | 273.33 g/mol |
IUPAC Name | (1S,12S,14R)-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-9,14-diol |
Standard InChI | InChI=1S/C16H19NO3/c1-17-7-6-16-5-4-11(18)8-13(16)20-15-12(19)3-2-10(9-17)14(15)16/h2-5,11,13,18-19H,6-9H2,1H3/t11-,13-,16-/m0/s1 |
Standard InChI Key | OYSGWKOGUVOGFQ-RBOXIYTFSA-N |
Isomeric SMILES | CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)O)O |
Canonical SMILES | CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)O)O |
Appearance | Pale Yellow Solid |
Melting Point | 227-230°C |
Chemical Structure and Properties
Sanguinine, also known as O-Desmethyl Galanthamine, is an organic compound with distinct structural characteristics that influence its potential biological activities. Its chemical makeup reflects its classification as a benzazepine compound.
Molecular Characteristics
Sanguinine has a molecular formula of C16H19NO3 with a molecular weight of 273.33 g/mol . It possesses a complex tetracyclic structure with multiple functional groups that contribute to its potential biochemical interactions. The IUPAC name for sanguinine is (1S,12S,14R)-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-9,14-diol, reflecting its complex stereochemistry and ring structure.
Structural Identifiers
The compound is cataloged under various chemical identification systems to facilitate research and database tracking. The following table summarizes the key identifiers for sanguinine:
Identifier Type | Value |
---|---|
CAS Number | 60755-80-8 |
Molecular Formula | C16H19NO3 |
Molecular Weight | 273.33 g/mol |
Standard InChIKey | OYSGWKOGUVOGFQ-RBOXIYTFSA-N |
Chemical Class | Benzazepine |
Common Synonyms | O-Desmethyl Galanthamine, O-Desmethylgalantamine |
Natural Sources and Occurrence
Sanguinine has been identified in several plant species, primarily within the Amaryllidaceae family, which is known for producing various bioactive alkaloids.
Biosynthetic Pathway
While the search results don't specifically detail the biosynthetic pathway of sanguinine, it is likely derived from similar pathways as other Amaryllidaceae alkaloids. As a structural analog of galanthamine (specifically as O-desmethylgalanthamine), it likely shares biosynthetic precursors with this better-studied compound. Further research into the specific enzymatic processes involved in sanguinine production would enhance understanding of its natural occurrence and potential for biosynthetic production .
Property | Sanguinine | Sanguinarine |
---|---|---|
Chemical Class | Benzazepine | Benzophenanthridine alkaloid |
Documented Biological Activities | Limited research available | Well-documented anticancer, antimicrobial, anti-inflammatory effects |
Research Status | Emerging area of study | Extensively studied |
Potential Applications | Under investigation | Cancer treatment, antimicrobial applications |
Sanguinarine has demonstrated abilities to induce apoptosis and inhibit cell growth in cancer cells, making it a candidate for therapeutic applications. If sanguinine shares similar mechanisms of action, it might potentially be explored for comparable therapeutic uses, though this requires further investigation.
Research Status and Challenges
The current research landscape for sanguinine reveals significant gaps in understanding compared to related alkaloids.
Current Research Limitations
Research specifically targeting sanguinine remains limited, with most studies focusing on its identification in plant sources rather than evaluating its biological activities or therapeutic potential . This represents a significant gap in the scientific literature, especially when compared to the well-documented properties of related compounds like galanthamine and sanguinarine.
Analytical Methods
Future Research Directions
Given the limited information currently available on sanguinine, several promising research avenues warrant exploration.
Structure-Activity Relationship Studies
Comparative studies examining the structural differences between sanguinine, galanthamine, and other related alkaloids could provide valuable insights into the specific molecular features responsible for various biological activities. Such structure-activity relationship studies would facilitate targeted modifications to enhance desired properties while minimizing potential side effects.
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